![molecular formula C10H13ClF3NO2 B13615838 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would be essential to optimize the production process.
化学反应分析
Types of Reactions
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
2-Amino-1-phenylethanol: Lacks the trifluoroethoxy group, resulting in different chemical properties and applications.
1-(4-Trifluoromethylphenyl)ethanol: Contains a trifluoromethyl group instead of a trifluoroethoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
属性
分子式 |
C10H13ClF3NO2 |
|---|---|
分子量 |
271.66 g/mol |
IUPAC 名称 |
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(15)5-14;/h1-4,9,15H,5-6,14H2;1H |
InChI 键 |
XWAMGXRKRULZTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CN)O)OCC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
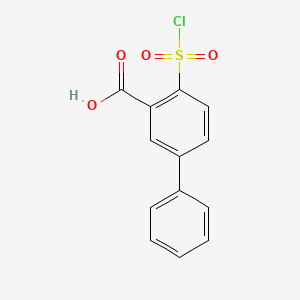
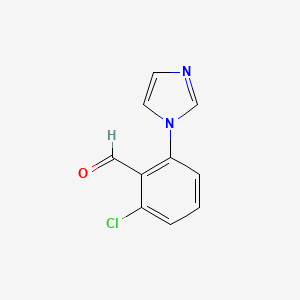
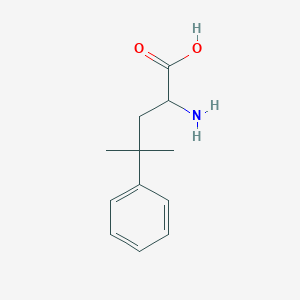

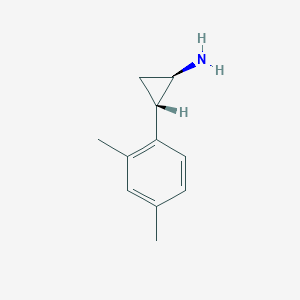
![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
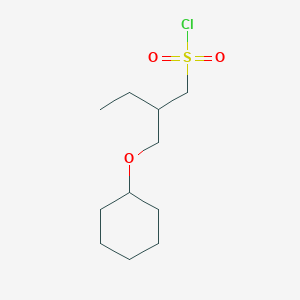
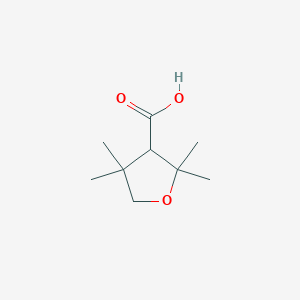

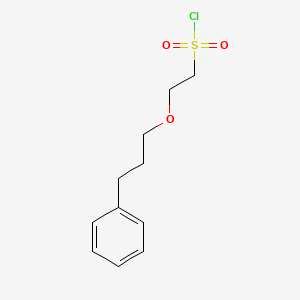
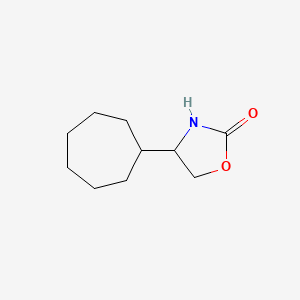
![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)

